molecular formula C9H12N2O4 B072227 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 1187-34-4

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No. B072227
CAS RN: 1187-34-4
M. Wt: 212.2 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with the molecular formula C9H12N2O4 . It is used for research and development purposes .


Synthesis Analysis

The compound is synthesized highly stereoselectively by the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride . The reaction is carried out under reflux for 2 hours .


Molecular Structure Analysis

The molecular weight of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is 212.2 . It is a push-pull olefin . The negative entropy of activation for its isomerization indicates that the transition state has much more charge separation than the ground state .


Chemical Reactions Analysis

Forty percent of the compound was isomerized to Z-2 after two hours of irradiation at 254 nm . All the Z-2 was isomerized back to E-2 spontaneously and irreversibly .

Scientific Research Applications

Occurrence and Formation Mechanisms
Ethyl Carbamate is found in fermented foods and alcoholic beverages, with its levels varying widely based on production methods and ingredients used. The formation of EC is attributed to chemical reactions involving urea and ethanol or from cyanide and its derivatives under certain conditions. Understanding these mechanisms is crucial for developing strategies to minimize EC's presence in consumer products due to its genotoxic and carcinogenic properties (Weber & Sharypov, 2009; Zhao Gong-ling, 2009).

Detection and Quantification Methods
Research into detecting and quantifying EC in foods and beverages has evolved to include sophisticated analytical techniques. These methods aim to accurately measure EC levels to assess exposure risks and efficacy of reduction strategies. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed. These analytical advancements provide critical support for regulatory compliance and consumer safety (Weber & Sharypov, 2009).

Mitigation Strategies
Given the potential health risks associated with EC, significant research has focused on identifying methods to reduce its formation during food and beverage production. These strategies range from optimizing fermentation processes to removing precursors known to contribute to EC formation. Such efforts are essential for producing safer food and beverage products while maintaining their quality and sensory attributes (Xiao Yong & Deng Fangming, 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

CAS RN

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869116-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1187-34-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-ethoxycarbonylcyanoacetamide (42 g), triethylorthoformate (40 g) and acetic anhydride (100 ml) is heated at reflux for one hour. The reaction is allowed to stand until cool and then is filtered, washing with ether, to yield α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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